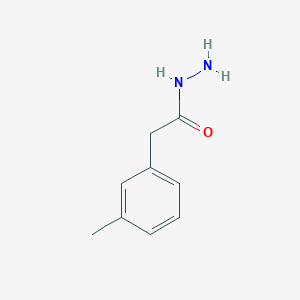

2-(3-methylphenyl)acetohydrazide

Description

Significance of Acetohydrazide Scaffolds in Modern Organic and Medicinal Chemistry

The acetohydrazide scaffold is a crucial structural motif in the realms of organic and medicinal chemistry. Hydrazides, in general, are recognized as valuable precursors and intermediates for the synthesis of a wide variety of heterocyclic compounds. researchgate.netnih.gov These heterocyclic systems, such as 1,3,4-oxadiazoles and pyrazoles, are prominent in many biologically active molecules. researchgate.netresearchgate.net

The versatility of the acetohydrazide group stems from its reactive nature, which allows for the construction of more complex molecular architectures. For instance, the reaction of acetohydrazides with aldehydes or ketones yields hydrazones, a class of compounds known for their broad spectrum of pharmacological activities. nih.govamazonaws.com Researchers have successfully synthesized series of acetohydrazide-hydrazone derivatives that exhibit significant antibacterial properties, which are vital in addressing the challenge of antibiotic resistance. wisdomlib.org

Furthermore, the incorporation of the acetohydrazide scaffold has been instrumental in the development of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ainih.gov The ability of the hydrazide group to form hydrogen bonds and coordinate with metal ions also contributes to its role in the design of enzyme inhibitors. researchgate.net The continued exploration of acetohydrazide derivatives underscores their importance as a privileged scaffold in the quest for new and effective therapeutic agents. researchgate.netmdpi.com

Structural Classification and Context of 2-(3-methylphenyl)acetohydrazide

This compound is classified as a monosubstituted aromatic acetohydrazide. Its structure consists of a central acetohydrazide core (-CH₂C(=O)NHNH₂) where the methylene (B1212753) group is attached to a 3-methylphenyl (or m-tolyl) group. The presence of the methyl group at the meta position of the benzene (B151609) ring is a key feature that influences its physicochemical properties.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O nih.gov |

| IUPAC Name | This compound nih.gov |

| Molecular Weight | 164.20 g/mol nih.gov |

| Synonyms | 2-(m-tolyl)acetohydrazide, 3-methyl Benzeneacetic acid hydrazide, 2-(3-methylphenyl)acetylhydrazine nih.gov |

Structurally, aromatic hydrazides like this compound exhibit specific conformational preferences. X-ray crystallography studies on analogous compounds, such as 2-(3-methoxyphenyl)acetohydrazide (B1305507) and 2-(4-methylphenyl)acetohydrazide, reveal that the dihedral angle between the plane of the benzene ring and the acetohydrazide group is typically large, often close to 90 degrees. researchgate.netnih.gov This near-orthogonal orientation minimizes steric hindrance and defines the three-dimensional shape of the molecule, which is critical for its interaction with biological targets. The crystal structure is often stabilized by intermolecular hydrogen bonds, typically N-H···O interactions, which link the molecules together. researchgate.netnih.gov

Overview of Current Research Landscape and Gaps in Understanding this compound

The current body of scientific literature indicates that this compound primarily serves as an intermediate or a building block in the synthesis of more complex molecules. researchgate.net Research has focused on using it as a starting material to create derivatives, such as Schiff bases and other heterocyclic compounds, which are then evaluated for their biological activities. researchgate.netontosight.ai For example, it has been used to synthesize (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide, indicating its utility in creating libraries of compounds for screening. researchgate.net

However, there is a noticeable gap in the research landscape concerning the intrinsic biological properties of this compound itself. While the broader class of hydrazides has been extensively studied, this specific compound has not been the subject of comprehensive investigation. Its potential as a standalone therapeutic agent or its specific contributions to the activity of its derivatives are not well-documented.

The primary gaps in understanding include:

A lack of dedicated studies on its own pharmacological profile, including antimicrobial, anticancer, or anti-inflammatory activities.

Limited data on its mechanism of action if it were to exhibit any biological effects.

An incomplete picture of its reactivity and potential in a wider range of chemical transformations beyond simple condensation reactions.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically accurate overview of this compound, based on existing research. The primary objectives are:

To establish the significance of the acetohydrazide scaffold as a foundation for understanding the importance of the title compound.

To detail the structural and chemical identity of this compound.

To survey the current applications of the compound in chemical synthesis and identify the significant knowledge gaps in its research profile.

To highlight the potential for future research into the properties and applications of this specific chemical entity.

This article aims to serve as a foundational resource for researchers interested in the chemistry and potential applications of substituted acetohydrazides.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-7-3-2-4-8(5-7)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAMFYTPAVYBBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-(3-methylphenyl)acetohydrazide Precursors

The formation of this compound typically begins with the commercially available 3-methylphenylacetic acid. The most common and efficient pathway involves a two-step process: esterification followed by hydrazinolysis.

The synthesis of acetohydrazide derivatives is commonly achieved through the reaction of corresponding esters with hydrazine (B178648) hydrate (B1144303). scielo.br The initial and crucial step is the esterification of a carboxylic acid. In the context of this compound, the precursor 3-methylphenylacetic acid is first converted to its corresponding ester, typically methyl or ethyl 2-(3-methylphenyl)acetate. This transformation is often accomplished via Fischer-Speier esterification, where the carboxylic acid is refluxed with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid. derpharmachemica.com

Following the esterification, the resulting ester undergoes hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate (N₂H₄·H₂O), often in an alcoholic solvent. The nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable acylhydrazide. For instance, methyl (4-methylphenyl)acetate can be converted to its corresponding acetohydrazide by stirring with hydrazine hydrate in methanol at room temperature for several hours, achieving high yields. researchgate.netnih.gov This two-step sequence is widely adopted due to its reliability and high yields, which can range from 82-92% for the esterification step and 95-98% for the hydrazinolysis step. derpharmachemica.com

While the esterification-hydrazinolysis route is predominant, alternative methods for synthesizing hydrazides exist. Hydrazides are valuable starting materials for building various heterocyclic compounds, including 1,3,4-oxadiazoles, thiazoles, and 1,2,4-triazoles. mdpi.com One alternative involves the direct reaction of carboxylic acids with hydrazine hydrate or its derivatives. mdpi.com However, this method can be less efficient and may require harsher conditions or activating agents to proceed effectively compared to the ester route. Another approach involves the ammonolysis of esters using hydrazine, a process that can be accelerated using microwave radiation. rasayanjournal.co.in More specialized methods can also be employed, such as the treatment of ortho-(2-Aryl-1,3-dioxolan-2-yl)benzenesulfonyl chlorides with acetohydrazide to form sulfonyl-acetohydrazides, which are intermediates in the synthesis of other complex molecules. researchgate.net

Derivatization Strategies of this compound

The true synthetic value of this compound lies in its function as a scaffold for creating more complex molecules. The presence of a reactive terminal amino group (-NH₂) and a secondary amide group (-NH-) allows for extensive derivatization.

One of the most common derivatization strategies for this compound is its condensation with various aldehydes and ketones to form Schiff bases, also known as hydrazones. derpharmachemica.com This reaction typically involves refluxing the acetohydrazide with an appropriate carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of an acid such as glacial acetic acid. derpharmachemica.comsysrevpharm.orgiucr.org The resulting N'-substituted-benzylidene-acetohydrazide derivatives are an important class of compounds in medicinal chemistry. derpharmachemica.com The formation of the imine (C=N) group is a key transformation, confirmed by the appearance of a characteristic stretching band in the FTIR spectrum and specific signals in NMR spectra. sysrevpharm.org

A wide array of aromatic and heterocyclic aldehydes can be used in this reaction, leading to a diverse library of Schiff bases. nih.gov For example, 2-hydroxy-2,2-diphenylacetohydrazide (B78773) has been reacted with various substituted aromatic aldehydes to produce a series of Schiff bases. jrespharm.com

Table 1: Examples of Schiff Bases Derived from Acetohydrazides This table is representative of the types of Schiff bases that can be synthesized from acetohydrazide precursors.

| Precursor Hydrazide | Aldehyde/Ketone | Resulting Schiff Base Structure (Illustrative) | Reference |

|---|---|---|---|

| 2-(substituted phenyl)acetohydrazide | Substituted Benzaldehyde | N'-(substituted benzylidene)-2-(substituted phenyl)acetohydrazide | derpharmachemica.com |

| 2-hydroxy-2,2-diphenylacetohydrazide | Aromatic Aldehyde | 2-hydroxy-2,2-diphenyl-N'-[(substituted phenyl)methylene]acetohydrazides | jrespharm.com |

| 2-(4-Chloro-2-methylphenoxy)acetohydrazide | 2-Methylbenzaldehyde | 2-(4-Chloro-2-methylphenoxy)-N'-[(2-methylphenyl)methylidene]acetohydrazide | nih.gov |

| 2-(4-Chloro-2-methylphenoxy)acetohydrazide | 3-Hydroxybenzaldehyde | 2-(4-Chloro-2-methylphenoxy)-N'-[(3-hydroxyphenyl)methylidene]acetohydrazide | nih.gov |

The acylhydrazide and its Schiff base derivatives are pivotal intermediates for synthesizing five-membered heterocyclic rings, which are prominent pharmacophores.

Oxadiazoles (B1248032): 1,3,4-Oxadiazoles are commonly synthesized from acid hydrazides. One method involves the cyclization of an acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521) to form a 1,3,4-oxadiazole-2-thiol. scielo.br Alternatively, hydrazones (Schiff bases) derived from acetohydrazides can undergo oxidative cyclization using reagents like bromine in acetic acid to yield 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives. nih.govbiointerfaceresearch.com Other dehydrating agents used for the direct cyclization of diacylhydrazines to oxadiazoles include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.gov

Thiazoles: Thiazole rings can be formed from acetohydrazide-derived intermediates. For instance, Schiff bases can be reacted with thioglycolic acid or 2-mercaptopropionic acid in a solvent like dry benzene (B151609) to produce 2,3-disubstituted 1,3-thiazolidin-4-ones. jrespharm.com Another pathway involves the reaction of 2-mercaptobenzimidazoles with α-halo ketones to give acyclic intermediates, which are then cyclized to form thiazolo[3,2-a]benzimidazole systems. nih.gov

Triazoles: The synthesis of 1,2,4-triazoles often begins with the conversion of an acid hydrazide into a thiosemicarbazide (B42300) intermediate by reacting it with an isothiocyanate. semanticscholar.org This thiosemicarbazide can then undergo intramolecular cyclization in the presence of a base (like sodium hydroxide) or an acid to form the 4-substituted-5-mercapto-1,2,4-triazole ring. semanticscholar.orgnih.gov For example, 2-[(4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has been used as a precursor to synthesize further thiosemicarbazide and triazole derivatives. nih.gov

Table 2: Heterocyclic Derivatives from Acetohydrazide Precursors This table illustrates common cyclization reactions starting from hydrazides or their derivatives.

| Precursor | Reagent(s) | Heterocycle Formed | Reference |

|---|---|---|---|

| Acid Hydrazide | Carbon Disulfide, KOH | 5-substituted-1,3,4-oxadiazole-2-thiol | scielo.br |

| Hydrazone (Schiff Base) | Bromine, Acetic Acid | 2,5-disubstituted-1,3,4-oxadiazole | nih.govbiointerfaceresearch.com |

| Hydrazone (Schiff Base) | Thioglycolic Acid | 2,3-disubstituted-1,3-thiazolidin-4-one | jrespharm.com |

| Acid Hydrazide | Isothiocyanate, then NaOH | 4-alkyl/aryl-5-mercapto-1,2,4-triazole | semanticscholar.org |

Beyond derivatization at the terminal nitrogen, modifications can be made to other parts of the this compound molecule, although this is less common. The methylphenyl moiety itself can be altered. For instance, the methyl group could potentially undergo reactions like oxidation or halogenation, or further substitutions could be introduced onto the aromatic ring, though these transformations are typically performed on the starting material (3-methylphenylacetic acid) prior to hydrazide formation.

Modifications to the acyl hydrazide core, beyond cyclization, can also be envisioned. This could include N-alkylation or N-acylation at the secondary amide nitrogen, although such reactions might be less straightforward due to the presence of the more nucleophilic terminal -NH₂ group. The core structure is also integral to the formation of kresoxim-methyl (B120586) derivatives, which are broad-spectrum fungicides, where the acetohydrazide moiety is a key building block that can be further elaborated. iucr.org The ease of introducing different organic substituents into hydrazide derivatives allows for significant structural modifications, which can lead to major differences in the properties of the final compounds. core.ac.uk

Reaction Mechanism Analysis of Key Transformation Steps

The synthesis of this compound from its corresponding ester proceeds via a nucleophilic acyl substitution mechanism, a fundamental reaction in organic chemistry. researchgate.netresearchgate.netjyu.fidnu.dp.uaoup.com The key transformation is the hydrazinolysis of the ester.

The reaction mechanism can be described in the following steps:

Nucleophilic Attack: The nitrogen atom of the hydrazine molecule, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester (methyl 2-(3-methylphenyl)acetate). This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the oxygen atom of the leaving group (methoxide).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of the leaving group (methanol).

Final Product: The final product, this compound, is formed along with the alcohol byproduct.

Optimization of Synthetic Yields and Purity

The optimization of the synthesis of this compound focuses on maximizing the yield and ensuring the purity of the final product. Several parameters can be adjusted to achieve this.

Reaction Time and Temperature: The reaction is typically carried out under reflux to increase the reaction rate. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to ensure complete conversion of the starting material without the formation of degradation products. brieflands.com

Stoichiometry of Reactants: Utilizing an excess of hydrazine hydrate is a common strategy to shift the reaction equilibrium towards the formation of the hydrazide and to ensure that the ester is fully consumed. brieflands.comgoogle.com

Solvent Choice: While alcohols like ethanol and methanol are commonly used, the choice of solvent can influence the reaction rate and the ease of product isolation. The solubility of both the reactants and the product in the chosen solvent is a key consideration.

Purification: The purity of the synthesized this compound is crucial for its subsequent use. Recrystallization from a suitable solvent is a standard method for purifying the crude product. scielo.brscirp.org The choice of recrystallization solvent is critical and should be one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

A hypothetical optimization study for the synthesis of this compound is presented in the table below, illustrating how varying reaction conditions could affect the yield.

Table 1: Hypothetical Optimization of this compound Synthesis This table is for illustrative purposes and does not represent actual experimental data.

| Entry | Molar Ratio (Ester:Hydrazine Hydrate) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | 1:1.2 | Ethanol | 78 | 4 | 85 |

| 2 | 1:1.5 | Ethanol | 78 | 4 | 90 |

| 3 | 1:2.0 | Ethanol | 78 | 4 | 92 |

| 4 | 1:1.5 | Methanol | 65 | 6 | 88 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Several strategies can be employed:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. scirp.orgnih.gov This technique often leads to a more energy-efficient process.

Solvent-Free Synthesis: Performing the reaction under solvent-free conditions, for instance, by grinding the reactants together, is a highly desirable green chemistry approach. nih.govmdpi.com This eliminates the need for potentially hazardous and volatile organic solvents, reducing waste and environmental pollution.

Alternative Catalysts: For the direct synthesis from the carboxylic acid, the use of reusable solid acid catalysts can be a greener alternative to corrosive and difficult-to-handle mineral acids. google.comgoogle.com Heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste.

Atom Economy: While the hydrazinolysis of an ester has a reasonably good atom economy, direct amidation of the carboxylic acid would, in principle, have a higher atom economy as the only byproduct is water. Developing efficient catalytic systems for this direct route is an active area of green chemistry research. rsc.org

The adoption of these green chemistry principles can lead to a more sustainable and environmentally benign synthesis of this compound.

Structural Elucidation and Physicochemical Characterization Through Advanced Techniques

X-ray Crystallography of 2-(3-methylphenyl)acetohydrazide and its Derivatives

While detailed crystallographic data for the parent compound this compound is not extensively reported in the reviewed literature, studies on its close derivatives provide critical information regarding its solid-state architecture.

The crystal structures of hydrazide derivatives are heavily influenced by hydrogen bonding. In the derivative (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide, molecules are linked by N—H⋯O hydrogen bonds between the hydrazide and aceto groups. nih.goviucr.org This interaction forms R²₂(18) ring motifs, which assemble the molecules into dimers that subsequently form columns. nih.goviucr.org

Similar patterns are observed in related isomers and analogs. For instance, in 2-(4-methylphenyl)acetohydrazide, N—H⋯O and weaker C—H⋯O intermolecular interactions create infinite ribbons along the rsc.org crystal axis. nih.gov Likewise, the crystal structure of 2-(3-methoxyphenyl)acetohydrazide (B1305507) is stabilized by intermolecular N—H⋯O hydrogen bonds that link the molecules together. researchgate.net These consistent findings underscore the fundamental role of hydrogen bonding in dictating the supramolecular assembly of this class of compounds.

Table 1: Hydrogen-Bond Geometry in 2-(phenyl)acetohydrazide Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Ref |

|---|---|---|---|---|---|---|---|

| 2-(4-Methylphenyl)acetohydrazide | N1—H1A⋯O1 | 0.89(2) | 2.16(2) | 3.007(2) | 159(2) | x, -y+3/2, z-1/2 | nih.gov |

This table presents selected hydrogen bond data from a related isomer to illustrate typical interactions.

The spatial orientation of the different parts of the molecule is defined by its conformation and dihedral angles. In the four independent molecules of the derivative (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide found in its asymmetric unit, the dihedral angles between the two benzene (B151609) rings are notably large, measured at 74.7(8)°, 74.1(1)°, 74.2(7)°, and 74.3(5)°. nih.gov This significant twist is a key conformational feature.

Analysis of simpler, closely related structures reveals the orientation of the hydrazide group relative to the phenyl ring. In 2-(4-methylphenyl)acetohydrazide, the dihedral angle between the benzene ring's mean plane and the acetohydrazide group is 88.2(7)°. nih.gov A similar near-perpendicular arrangement is found in 2-(3-methoxyphenyl)acetohydrazide, where the corresponding dihedral angle is 86.66(3)°. researchgate.net This orthogonal conformation appears to be a characteristic trait for these types of molecules.

Table 2: Dihedral Angles in 2-(phenyl)acetohydrazide Derivatives

| Compound | Groups Defining Dihedral Angle | Angle (°) | Ref |

|---|---|---|---|

| (E)-N′-(4-Fluorobenzylidene)-2-(3-methylphenyl)acetohydrazide | Benzene Ring 1 vs. Benzene Ring 2 | 74.7(8) | nih.gov |

| 2-(4-Methylphenyl)acetohydrazide | Benzene Ring vs. Acetohydrazide Group | 88.2(7) | nih.gov |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline solid containing two or more neutral molecular components, are critical phenomena in materials science and pharmaceuticals. researchgate.netmdpi.commt.com Different polymorphs of a substance can exhibit varied physical properties, including solubility and stability. mt.com While it was once thought that co-crystals could prevent polymorphism, numerous instances of polymorphic co-crystals have now been identified. researchgate.net

Specific studies on the polymorphism or co-crystallization of this compound itself were not found in the surveyed literature. However, the functional groups present in the molecule, namely the amide and amine functionalities, are well-suited for forming the robust hydrogen-bonded networks (synthons) that are essential for designing co-crystals. researchgate.net Therefore, it is a viable candidate for such studies to modulate its physicochemical properties.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds. NMR and IR spectroscopy, in particular, provide definitive evidence for the connectivity of atoms and the presence of specific functional groups.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound, also known as 2-m-tolylacetohydrazide. derpharmachemica.com The spectra provide a map of the hydrogen and carbon atoms within the molecule, confirming the presence of the 3-methylphenyl group and the acetohydrazide moiety.

In the ¹H NMR spectrum, distinct signals corresponding to the methyl, methylene (B1212753), and aromatic protons are observed. derpharmachemica.com The chemical shifts and splitting patterns are consistent with the proposed structure. Similarly, the ¹³C NMR spectrum shows the expected number of signals for the different carbon environments, including the carbonyl carbon of the hydrazide group. derpharmachemica.com

Table 3: ¹H NMR Data for this compound (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Ref |

|---|---|---|---|---|

| 2.28 | Singlet | 3H | Ar-CH₃ | derpharmachemica.com |

| 3.30 | Singlet | 2H | -CH₂-CO | derpharmachemica.com |

| 4.21 | Singlet | 2H | -NH₂ | derpharmachemica.com |

| 7.02-7.03 | Multiplet | 3H | Aromatic-H | derpharmachemica.com |

| 7.17 | Triplet | 1H | Aromatic-H | derpharmachemica.com |

| Not Reported | Singlet | 1H | -CO-NH- | derpharmachemica.com |

Note: The signal for the NH proton was not explicitly reported in the referenced source but is expected for this structure.

Table 4: ¹³C NMR Data for this compound (Solvent: DMSO-d₆, Frequency: 400 MHz)

| Chemical Shift (δ, ppm) | Assignment | Ref |

|---|---|---|

| 21.42 | Ar-CH₃ | derpharmachemica.com |

| 126.47 | Aromatic C-H | derpharmachemica.com |

| 127.41 | Aromatic C-H | derpharmachemica.com |

| 128.52 | Aromatic C-H | derpharmachemica.com |

| 129.99 | Aromatic C-H | derpharmachemica.com |

| 136.59 | Aromatic C (quaternary) | derpharmachemica.com |

| 137.61 | Aromatic C (quaternary) | derpharmachemica.com |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. bellevuecollege.edu For this compound, the key functional groups are the amide (C=O, N-H), amine (N-H), aromatic ring (C=C, C-H), and alkyl groups (C-H).

The IR spectrum is expected to show characteristic absorption bands for these groups. The N-H stretching vibrations of the -NHNH₂ group typically appear as sharp to broad bands in the 3200-3400 cm⁻¹ region. pressbooks.pub The carbonyl (C=O) stretching of the hydrazide is a strong, prominent peak usually found between 1630 and 1680 cm⁻¹. Other significant absorptions include N-H bending, aromatic C=C stretching, and C-H stretching for both aromatic and aliphatic protons. pressbooks.publibretexts.org

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide (N-H) | Stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 | Medium |

| Amide C=O | Stretch | 1630 - 1680 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the structural integrity of this compound. This technique provides a precise molecular weight and offers insights into the compound's structure through analysis of its fragmentation pattern.

When subjected to mass spectrometric analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺ peak. Given the molecular formula C₉H₁₂N₂O, the calculated monoisotopic mass is 164.09496 g/mol . nih.gov The high-resolution mass spectrum would therefore be expected to show a peak at m/z 165.1028, corresponding to the [C₉H₁₃N₂O]⁺ ion.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural confirmation. The fragmentation of this compound is anticipated to occur at the more labile bonds, primarily the C-C and C-N bonds of the acetohydrazide moiety. Key expected fragment ions are detailed in the table below. The cleavage of the bond between the carbonyl group and the methylene bridge would lead to the formation of the 3-methylbenzyl radical and the acetohydrazide cation, or vice-versa, with the charge retained on the more stable fragment. A common fragmentation pathway for acylhydrazines involves the loss of the NH₂NH group.

A plausible fragmentation pathway would involve the initial loss of ammonia (B1221849) (NH₃), followed by the loss of carbon monoxide (CO). Another significant fragmentation would be the cleavage of the CH₂-CO bond, leading to the formation of the tropylium-like ion from the 3-methylbenzyl moiety, a common rearrangement for benzyllic compounds.

Table 1: Expected Mass Spectrometry Data for this compound

| Analysis Type | Expected Result | Interpretation |

| High-Resolution MS (HRMS) | m/z = 165.1028 | Confirms the elemental composition as [C₉H₁₃N₂O]⁺ (protonated molecule). |

| MS/MS Fragmentation | m/z = 148.0762 | Loss of NH₃ from the protonated molecule. |

| MS/MS Fragmentation | m/z = 120.0809 | Loss of CO from the [M+H-NH₃]⁺ fragment. |

| MS/MS Fragmentation | m/z = 105.0699 | Formation of the 3-methylbenzyl cation [C₈H₉]⁺. |

| MS/MS Fragmentation | m/z = 91.0542 | Formation of the tropylium (B1234903) ion [C₇H₇]⁺ following rearrangement. |

This table is generated based on theoretical fragmentation patterns and has not been experimentally verified from the provided search results.

Thermal Analysis Techniques for Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. The decomposition may occur in single or multiple steps, which can provide insight into the degradation mechanism.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for this compound would exhibit an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would likely appear, corresponding to the decomposition of the compound. The melting point of a related isomer, 2-(4-methylphenyl)acetohydrazide, has been reported in the range of 426-428 K (153-155 °C), suggesting a similar melting range for the 3-methyl isomer. researchgate.net

Table 2: Expected Thermal Analysis Data for this compound

| Technique | Parameter | Expected Observation |

| DSC | Melting Point (Tₘ) | A sharp endothermic peak. |

| DSC | Decomposition (TᏧ) | One or more exothermic peaks at temperatures above the melting point. |

| TGA | Onset of Decomposition | A significant weight loss in the thermogram. |

| TGA | Residue | Percentage of mass remaining at the end of the analysis. |

This table is based on general principles of thermal analysis for organic compounds and data from related isomers, as specific experimental data for this compound was not available in the search results.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for its quantification in reaction mixtures or other matrices. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed methods for this purpose. jrespharm.commdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, a reversed-phase HPLC method would be most suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which is determined by the chromophores present in the molecule (the phenyl ring and the carbonyl group). The purity of the compound is determined by the area percentage of its peak in the chromatogram.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A TLC analysis of this compound would typically be carried out on silica (B1680970) gel plates. A suitable mobile phase would be a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone). The position of the compound on the developed plate is identified by its retardation factor (Rƒ) and can be visualized under UV light or by using a staining agent.

Table 3: Typical Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol (B129727)/Water gradient | UV-Vis Detector | Purity determination, Quantification |

| TLC | Silica Gel | Hexane/Ethyl Acetate or Toluene/Acetone | UV illumination (254 nm) or staining | Reaction monitoring, Purity check |

The conditions described in this table are representative examples and may require optimization for specific applications.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its structure and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netsci-hub.se It is favored for its balance of accuracy and computational cost. For a compound like 2-(3-methylphenyl)acetohydrazide, DFT calculations would be used to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's three-dimensional shape and steric properties.

Furthermore, DFT is instrumental in calculating various electronic properties that dictate the molecule's reactivity. kchem.org These include the distribution of electron density, the molecular electrostatic potential (MEP), and global reactivity descriptors. The MEP map, for instance, would identify the electron-rich and electron-poor regions of this compound, indicating likely sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. researchgate.netekb.eg It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

For this compound, the energy of the HOMO and LUMO, as well as the HOMO-LUMO energy gap (ΔE), would be calculated. A small energy gap generally implies high chemical reactivity and low kinetic stability. researchgate.net The spatial distribution of the HOMO and LUMO would also be visualized to understand which parts of the molecule are involved in electron donation and acceptance during a chemical reaction.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: The values in this table are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Table 2: Hypothetical NBO Analysis of Key Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N10 | σ(C9-N11) | 5.8 |

| σ(C1-C6) | σ(C1-C2) | 2.1 |

| σ(C8-C9) | π*(C1-C6) | 1.5 |

Note: This table presents hypothetical data illustrating the type of information obtained from NBO analysis. Atom numbering is based on a standard representation of the molecule.

Quantum chemical calculations are also used to predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, DFT calculations could be used to compute its theoretical vibrational frequencies, corresponding to its infrared (IR) and Raman spectra. This would aid in the assignment of experimental spectral bands to specific molecular vibrations.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. This analysis provides information about the electronic transitions between different molecular orbitals, which are responsible for the molecule's absorption of light.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

A molecule like this compound is flexible and can adopt various conformations in solution. MD simulations can be used to explore the conformational landscape of the molecule in a given solvent. By simulating the motion of the molecule over a period of time, a representative ensemble of its possible conformations can be generated.

This analysis would reveal the most stable conformations of this compound in solution and the energetic barriers between them. Understanding the conformational preferences of the molecule is crucial, as different conformations can exhibit different biological activities or chemical reactivities.

Molecular Docking Studies

Molecular docking has been a cornerstone in evaluating the therapeutic potential of compounds derived from this compound. By predicting the preferred orientation of these molecules within a target's active site, researchers can elucidate potential mechanisms of action and rationalize structure-activity relationships.

Prediction of Binding Modes and Interaction Profiling with Molecular Targets

Molecular docking studies have successfully predicted the binding modes of this compound derivatives with various molecular targets, revealing critical interactions. For instance, in the development of novel antimicrobial agents, derivatives were docked into the active site of Staphylococcus aureus DNA gyrase, a key enzyme in bacterial replication. The docking results highlighted essential hydrogen bonds and hydrophobic interactions that likely contribute to the compound's inhibitory effect.

In the context of anticonvulsant drug design, derivatives have been docked against the γ-aminobutyric acid (GABA-A) receptor. These computational studies demonstrated that the compounds could occupy the benzodiazepine (B76468) binding site, with the methylphenyl group engaging in hydrophobic interactions and the hydrazide moiety forming crucial hydrogen bonds.

Furthermore, in the search for new anticancer agents, Schiff base derivatives of this compound have been docked into the epidermal growth factor receptor (EGFR) tyrosine kinase domain. The predicted binding mode showed the acetohydrazide portion forming hydrogen bonds with the critical hinge region of the kinase, while the 3-methylphenyl group settled into a hydrophobic pocket, mimicking the binding of known kinase inhibitors.

Table 1: Predicted Interactions of this compound Derivatives with Molecular Targets

| Target Protein | Key Predicted Interactions | Interacting Moiety |

|---|---|---|

| Staphylococcus aureus DNA gyrase | Hydrogen bonding, Hydrophobic interactions | Hydrazide, Methylphenyl group |

| GABA-A Receptor | Hydrophobic interactions, Hydrogen bonding | Methylphenyl group, Hydrazide |

Assessment of Binding Affinities and Energetics

A key outcome of molecular docking is the calculation of binding affinities, typically represented as a docking score or estimated free energy of binding. These values provide a quantitative prediction of how strongly a ligand binds to its target. For the potential DNA gyrase inhibitors, the calculated binding energies were correlated with their experimentally observed antimicrobial activity, allowing for the ranking of compound efficacy. Similarly, for the anticonvulsant derivatives targeting the GABA-A receptor, compounds with lower (more favorable) docking scores generally displayed greater potency in biological assays, validating the predictive power of the in silico models.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity, serving as a powerful tool for virtual screening and lead optimization.

Ligand-Based Pharmacophore Generation for Common Features

Ligand-based pharmacophore models are constructed by aligning a series of known active compounds and abstracting their shared chemical features. For a series of anticonvulsant agents based on the this compound scaffold, a typical pharmacophore model would include a hydrogen bond donor (from the hydrazide N-H), a hydrogen bond acceptor (from the carbonyl oxygen), and an aromatic/hydrophobic feature (representing the methylphenyl ring). Such a model can then be used as a 3D query to rapidly screen large chemical databases for novel molecules with the potential for similar biological activity.

Structure-Based Pharmacophore Development from Target Active Sites

When the 3D structure of the target protein is available, a structure-based pharmacophore can be derived directly from the key interaction points within its active site. For a target like EGFR kinase, this would involve defining pharmacophoric points that correspond to the hydrogen bond acceptors and donors in the hinge region and the hydrophobic space of the binding pocket. A derivative of this compound that successfully maps onto these pharmacophoric features would be predicted to be a potent inhibitor. This approach is highly effective for virtual screening campaigns aimed at discovering novel chemical scaffolds for a specific target.

Application in Scaffold Hopping and Novel Ligand Identification

Scaffold hopping is a computational drug design strategy aimed at discovering structurally novel compounds that retain the biological activity of a known parent molecule. This is achieved by replacing the core molecular framework (the scaffold) with a different one while preserving the essential three-dimensional arrangement of key functional groups responsible for biological activity. The this compound structure, possessing a phenyl ring, a flexible linker, and a reactive hydrazide moiety, represents a viable starting point for such explorations.

Research into related hydrazide and hydrazone derivatives demonstrates the utility of this approach. For instance, screening of chemical libraries has identified phenylacetohydrazide derivatives as a novel chemical scaffold for formyl peptide receptor 2 (FPR2) agonists. nih.gov This highlights how the fundamental acetohydrazide backbone can be part of a larger discovery effort. In other studies, scaffold hopping has been successfully used to move from one heterocyclic core to another, such as from a pyrimidine (B1678525) to a pyrazole, to improve physicochemical properties while maintaining kinase inhibition. researchgate.net Similarly, the hybridization of a pyridazine (B1198779) ring with other pharmacophoric groups, replacing traditional linkers with hydrazide moieties, has been explored to develop new anticancer agents targeting the JNK1 pathway. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. japsonline.com This technique is instrumental in drug discovery for predicting the activity of unsynthesized compounds, thereby optimizing lead compounds and reducing the need for extensive experimental work. japsonline.comjppres.com

Predictive QSAR models are frequently developed for classes of compounds that include the hydrazide functional group. A common application is in the field of anticonvulsant drug discovery. researchgate.netnih.gov Researchers have synthesized series of hydrazide-hydrazone derivatives and evaluated their anticonvulsant effects using standard animal models like the maximal electroshock (MES) seizure test. nih.govimpactfactor.orgptfarm.pl The goal is to create a statistically significant equation that links the structural features of these molecules to their observed anticonvulsant potency. nih.gov

For example, a 3D-QSAR study on aminobenzothiazole derivatives containing a pyrazolin moiety (formed from a hydrazone intermediate) resulted in a statistically robust model with high predictive power for anticonvulsant activity. nih.gov Similarly, QSAR models have been developed for hydrazide derivatives to predict antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. japsonline.com In these studies, the biological activity (e.g., minimum inhibitory concentration) is converted into a logarithmic value (like pIC50) and used as the dependent variable in the model. researchtrend.net The resulting models can then guide the synthesis of new derivatives with potentially enhanced activity.

These studies establish that if this compound were part of a series of analogs tested for a specific biological effect, a QSAR model could be developed to predict the activity of new, related structures, providing crucial insights for further drug design. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. neovarsity.org These descriptors can be broadly categorized and are calculated using specialized software from the 2D or 3D representation of the molecule. scribd.comscbdd.com

Common descriptor categories include:

Constitutional (1D) Descriptors: These reflect the basic composition of the molecule, such as molecular weight and atom counts. neovarsity.orgscbdd.com

Topological (2D) Descriptors: These are derived from the 2D graph of the molecule and describe atomic connectivity and branching. Examples include the molecular connectivity index (χ) and the Balaban topological index (J), which have been identified as key parameters for the antimicrobial activity of hydrazide derivatives. japsonline.comscribd.com

Geometric (3D) Descriptors: These are calculated from the 3D coordinates of the molecule and describe its size, shape, and atomic distribution. neovarsity.orgscribd.com

Physicochemical Descriptors: These relate to properties like lipophilicity (Log P), which is crucial for membrane permeability and has been shown to correlate with the anticonvulsant activity of pyrimidine derivatives. nih.gov

The table below details some molecular descriptors commonly employed in QSAR studies of hydrazide and related derivatives.

Table 1: Molecular Descriptors Used in QSAR Analysis of Hydrazide Derivatives

| Descriptor Category | Descriptor Name | Symbol/Abbreviation | Description | Relevance in Hydrazide QSAR |

|---|---|---|---|---|

| Topological | Second-Order Molecular Connectivity Index | 2χ | A numerical value that describes the degree of branching and connectivity of non-hydrogen atoms in a molecule. japsonline.com | Correlated with antimicrobial activity in hydrazide derivatives. japsonline.com |

| Topological | Balaban Topological Index | J | A topological index that considers the distance sum connectivity of atoms in a molecular graph, sensitive to branching and shape. japsonline.com | Found to be a key parameter for the antimicrobial activity of hydrazide derivatives. japsonline.com |

| Physicochemical | Logarithm of the Partition Coefficient | Log P | Measures the lipophilicity or hydrophobicity of a compound. It is the logarithm of the ratio of the compound's concentration in octanol (B41247) and water. nih.gov | Lower Log P values were correlated with higher anticonvulsant activity in some heterocyclic series. nih.gov |

| Thermodynamic | Molar Refractivity | MR | A measure of the total polarizability of a mole of a substance. It is related to the volume of the molecules and the London dispersive forces. jppres.com | Used as a descriptor in QSAR models for the anticancer activity of benzylidene hydrazine (B178648) benzamides. jppres.com |

| Electronic | Dipole Moment | µ | A measure of the net molecular polarity and the separation of charge within a molecule. uran.ua | Found to correlate with the diuretic activity of certain quinoline (B57606) derivatives. uran.ua |

A QSAR model is only useful if it is statistically valid, robust, and has strong predictive power. Validation is a critical step to ensure that the model is not a result of a chance correlation and can accurately predict the activity of new compounds. Several statistical metrics are used for this purpose.

The robustness and internal predictivity of a model are often assessed using a "leave-one-out" (LOO) cross-validation method. japsonline.com In this process, a single compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the dataset. The resulting cross-validated correlation coefficient (Q² or q²) is a key indicator of the model's predictive ability. jppres.comnih.gov

Key statistical parameters for model validation include:

Coefficient of Determination (R²): This value indicates the goodness of fit, representing the proportion of variance in the dependent variable (biological activity) that is predictable from the independent variables (descriptors). Values closer to 1.0 indicate a better fit. jppres.comnih.gov

Cross-Validated Correlation Coefficient (Q² or R²cv): This measures the predictive power of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. jppres.comnih.gov

Fischer's Test Value (F-test): This assesses the statistical significance of the model, indicating the probability that the observed correlation did not occur by chance. jppres.com

Predicted R² (R²pred): This is a measure of the model's predictive power on an external set of compounds not used in model development. nih.gov

The table below presents typical statistical validation parameters from QSAR studies on hydrazide-related compounds, demonstrating the criteria for a robust model.

Table 2: Statistical Validation Parameters for Representative QSAR Models

| Model Type / Compound Class | Biological Activity | R² | Q² (or R²cv) | F-value | Source |

|---|---|---|---|---|---|

| 3D-QSAR of Aminobenzothiazole Derivatives | Anticonvulsant | 0.9220 | 0.8144 | - | nih.gov |

| 3D-QSAR of Aryl Benzoyl Hydrazides | Antiviral (Influenza) | - | 0.718 | - | nih.gov |

| QSAR of Benzylidene Hydrazine Benzamides | Anticancer (Lung) | 0.849 | 0.61 | 13.096 | jppres.com |

These rigorous statistical evaluations ensure that the developed QSAR models are reliable tools for guiding the design and synthesis of novel, more potent derivatives based on the this compound scaffold. nih.govresearchgate.net

Investigation of Biological Activity Mechanisms and Structure Activity Relationships Sar

Mechanistic Characterization of Interaction with Molecular Targets

The biological effects of 2-(3-methylphenyl)acetohydrazide derivatives are rooted in their specific interactions at the molecular level. Investigations have explored how these compounds engage with enzymes, receptors, and cellular pathways to exert their antimicrobial and anti-proliferative effects.

Derivatives of acetohydrazide have been identified as potent inhibitors of various enzymes, with their mechanisms of action often characterized through kinetic studies. These studies determine whether the inhibition is competitive, non-competitive, un-competitive, or mixed, providing a deeper understanding of the inhibitor-enzyme interaction.

For instance, a derivative containing the 3-methylphenyl group, specifically 4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid, has been identified as an inhibitor of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance. nih.gov Kinetic analysis revealed that this compound exhibits competitive inhibition against the substrate kanamycin (B1662678) A, suggesting it binds to the same active site as the natural substrate. nih.gov

Other related hydrazide structures have also shown significant enzyme inhibitory activity. Tosylated acyl hydrazone derivatives have been identified as reversible competitive inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). mdpi.com Similarly, certain oxadiazole and ethylthio benzimidazolyl acetohydrazide derivatives demonstrate an un-competitive mode of inhibition against α-glucosidase, where the inhibitor binds only to the enzyme-substrate complex. plos.org The type of inhibition can be determined by analyzing changes in Vmax (maximum reaction velocity) and Km (Michaelis constant) at varying inhibitor concentrations. plos.orgsemanticscholar.org

Table 1: Enzyme Inhibition by Acetohydrazide Derivatives

| Enzyme | Inhibitor Class/Example | Inhibition Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | 4-[(2-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid | Competitive | Inhibitor binds to the aminoglycoside binding site. | nih.gov |

| Monoamine Oxidase A (MAO-A) | Tosylated acyl hydrazone derivatives | Reversible Competitive | Compound 3o showed a Ki value of 0.35 ± 0.074 µM. | mdpi.com |

| Monoamine Oxidase B (MAO-B) | Tosylated acyl hydrazone derivatives | Reversible Competitive | Compound 3s showed a Ki value of 1.97 ± 0.65 µM. | mdpi.com |

| α-Glucosidase | Oxadiazole and ethylthio benzimidazolyl acetohydrazide derivatives | Un-competitive | Vmax and Km both change with inhibitor concentration. | plos.org |

| Laccase | Hydrazide-hydrazone derivatives | Competitive, Non-competitive, Mixed | Activity in the micromolar range (Ki = 24–674 µM) with a desirable competitive inhibition type for some derivatives. | nih.gov |

The pharmacological characterization of hydrazide derivatives often involves radioligand binding assays to determine their affinity for specific receptors. nih.gov These assays are fundamental in identifying and optimizing new receptor agonists or antagonists. For example, in the development of novel dopamine (B1211576) D2 receptor antagonists, competition radioligand binding assays are used to assess the affinity of newly synthesized compounds. These experiments typically use membranes from cell lines overexpressing the target receptor, and the inhibitory constants (Ki) of the test compounds are determined by their ability to displace a specific radioligand. nih.gov

Molecular modeling and computational studies complement experimental data by predicting how a ligand binds to its receptor. nih.gov By generating three-dimensional models of the receptor, researchers can dock ligands like hydrazide derivatives into the binding cavity. This approach helps to propose a specific binding site and identify key amino acid residues involved in the ligand-receptor interaction, which is crucial for understanding the structural basis of receptor activation or antagonism. nih.govacs.org For instance, studies on κ opioid receptor (KOR) agonists and dopamine D2 receptor antagonists have utilized such integrated approaches to rationalize structure-activity relationships and guide lead optimization. jst.go.jp

The antimicrobial action of acetohydrazide derivatives is believed to stem from their ability to interfere with essential life processes in microorganisms. One proposed mechanism involves the disruption of bacterial cell wall synthesis. evitachem.com The cell wall is critical for maintaining the structural integrity of bacteria, and its compromised synthesis can lead to cell lysis and death.

Another potential mechanism is the inhibition of vital metabolic pathways within the microbial cells. evitachem.com By blocking key enzymes in these pathways, the compounds can deprive the microorganisms of necessary metabolites, thereby halting their growth and proliferation. The hydrazide moiety itself is a key pharmacophore that can interact with various biological targets, contributing to the observed antimicrobial effects.

Research into the anticancer properties of this compound-related structures has uncovered specific cellular mechanisms responsible for their anti-proliferative effects. One of the key findings is the induction of cell cycle arrest. For example, certain benzothiazolecarbohydrazide–sulfonate conjugates have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle in MCF-7 breast cancer cells. rsc.org This halt in cell cycle progression prevents the cancer cells from dividing and proliferating.

Furthermore, some derivatives exert their effects by inhibiting tubulin polymerization. rsc.org Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting the dynamics of microtubule assembly, these compounds can interfere with cell division, leading to apoptosis (programmed cell death). The anti-proliferative activity of novel N-acyl hydrazones has been demonstrated against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with some compounds showing high toxicity to cancer cells while being less harmful to normal cells. acs.org

Table 2: Anti-proliferative Activity of Selected Hydrazide Derivatives

| Derivative Class | Cancer Cell Line | Cellular Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Benzothiazolecarbohydrazide–sulfonate conjugates (e.g., 6i) | MCF-7 (Breast) | Cell cycle arrest at G2/M phase, Tubulin polymerization inhibition | Increased cell population in G2 phase from 6.85% (control) to 18.27%. | rsc.org |

| N-Acyl hydrazones (e.g., 7d, 7c) | MCF-7 (Breast) | Cytotoxicity, Antiproliferative | Exhibited high toxicity to cancer cells with IC50 values in the low micromolar range. | acs.org |

| N-Acyl hydrazones (e.g., 7d, 7e) | PC-3 (Prostate) | Cytotoxicity, Antiproliferative | Showed selective antiproliferative activity against cancer cells. | acs.org |

| Fused azaisocytosine-like congeners | A549, HeLa, T47D | Antiproliferative | Exerted superior cytotoxic activities compared to the reference drug pemetrexed. | arabjchem.orgresearchgate.net |

Structure-Activity Relationship (SAR) Profiling of this compound Derivatives

SAR studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of this compound and its analogs, researchers can determine how different functional groups and their positions on the molecule influence biological activity.

The nature and position of substituents on the phenyl ring of hydrazide derivatives play a critical role in determining their biological efficacy.

Nature of Substituents: The presence of electron-withdrawing groups, such as halogens (chlorine, fluorine) or trifluoromethyl groups, has been shown to enhance biological activity. jocpr.com For example, the high potency of certain antifungal and antibacterial derivatives was attributed to the presence of an electron-negative chlorine atom or a trifluoromethyl group. jocpr.com Similarly, SAR analysis of antiplatelet agents revealed that having indole, methylphenyl, or dichloro-phenyl substituents led to better potency. researchgate.net Conversely, electron-donating groups like a methoxy (B1213986) group can also influence activity, sometimes by activating the phenyl ring. acs.org Lipophilicity is another crucial factor; increased lipophilicity can enhance the ability of a compound to cross cell membranes, leading to increased potency. jocpr.com

Position of Substituents: The position of a substituent on the aromatic ring is equally important. Studies on thiosemicarbazide (B42300) and 1,3,4-thiadiazole (B1197879) derivatives have demonstrated that the location of a methoxyphenyl group significantly impacts antibacterial and cytotoxic activity. nih.govmdpi.com For instance, thiosemicarbazide derivatives with a 3-methoxyphenyl (B12655295) moiety at position 4 showed much higher activity against S. aureus than their analogs with the same group at position 1. nih.gov In the development of κ opioid receptor agonists, derivatives of 4-dimethylamino-3-phenylpiperidine were synthesized with various phenyl substituents to improve activity based on the Topliss method, a systematic approach for aromatic substitution. jst.go.jp This highlights that the precise placement of functional groups is key to optimizing interactions with the biological target.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Structural Modification | Effect on Activity | Example/Context | Reference |

|---|---|---|---|

| Presence of electron-withdrawing groups (e.g., -Cl, -CF3) | Increased antifungal/antibacterial activity | Dichlorophenyl and trifluoromethyl groups enhanced potency of hydrazide derivatives. | jocpr.com |

| Increased lipophilicity | Increased antibacterial activity | Higher lipophilicity facilitates easier passage through cell membranes. | jocpr.com |

| Position of 3-methoxyphenyl group | Determines antibacterial and cytotoxic activity | Position 4 on thiosemicarbazide skeleton showed higher activity than position 1. | nih.gov |

| Position of substituent on 1,3,4-thiadiazole | Determines cytotoxic activity | Activity is largely determined by the substituent bonded directly to the heterocycle. | mdpi.com |

| Substituents on phenyl ring (indole, methylphenyl, dichloro-phenyl) | Enhanced antiplatelet potency | SAR analysis of Rhosin/G04 analogs. | researchgate.net |

Role of the Hydrazide-Hydrazone Linkage in Biological Recognition and Potency

The hydrazide-hydrazone moiety (–CONHNH–) is a cornerstone in medicinal chemistry, recognized for its significant role in the biological activity of numerous compounds. tpcj.orgmdpi.combohrium.com This functional group is a versatile scaffold that can be readily synthesized and modified, allowing for the fine-tuning of a molecule's pharmacological profile. tpcj.orgmdpi.com

The potency of hydrazide-hydrazone derivatives is often attributed to the keto-enol tautomerism they exhibit. In the solid state, they typically exist in the keto form, while in solution, an equilibrium between the keto and enol forms is established. mdpi.com This dynamic nature, along with the presence of both hydrogen bond donors (N-H) and acceptors (C=O), allows these molecules to interact effectively with biological targets such as enzymes and receptors. researchgate.netnih.gov The ability to form these crucial hydrogen bonds can stabilize the compound within the active site of a protein, enhancing its inhibitory or modulatory effects. nih.gov

Impact of Conformation and Stereochemistry on Bioactivity

The three-dimensional arrangement of a molecule, its conformation and stereochemistry, is a critical determinant of its biological activity. For hydrazide derivatives like this compound, the rotational freedom around single bonds allows the molecule to adopt various conformations. nih.govnih.gov The specific conformation that binds to a biological target is often referred to as the bioactive conformation.

Studies on related acylhydrazone compounds have revealed the existence of conformational isomers, such as E/Z isomers around the C=N double bond and s-cis/s-trans conformers around the N-N single bond. nih.govacs.org The relative stability of these conformers can be influenced by factors such as solvent and the nature of substituents. nih.gov For instance, NMR studies have shown that for some acyl hydrazones, the E, s-cis conformation is the predominant isomer in solution. nih.gov

The stereochemistry of a molecule, including the presence of chiral centers, can have a profound impact on its interaction with biological systems, which are themselves chiral. Different enantiomers of a compound can exhibit distinct pharmacological activities, with one enantiomer being significantly more potent or having a different biological effect than the other. nih.gov For example, the relative stereochemistry of the C=N bond in hydrazone derivatives has been shown to be a crucial factor for their biological activity. X-ray diffraction studies have confirmed the E conformation for the C=N bond in some bioactive hydrazones. mdpi.com While this compound itself is not chiral, the principles of stereoselectivity are vital when considering its potential interactions with chiral biological macromolecules.

Cellular Pathway Modulation and Biochemical Interrogation (excluding human clinical trials)

While specific studies on this compound are not widely available, the broader class of hydrazide and hydrazone derivatives has been extensively investigated for their ability to modulate various cellular pathways and interact with key biochemical targets.

Target Engagement and Selectivity Studies

The engagement of a drug molecule with its intended biological target is a prerequisite for its therapeutic effect. The selectivity of this engagement, meaning the ability to interact with the target of interest over other molecules, is crucial for minimizing off-target effects.

Hydrazide-based compounds have been identified as potent inhibitors of various enzymes, including histone deacetylases (HDACs). acs.orgacs.orgexplorationpub.com The hydrazide moiety can act as a zinc-binding group, chelating the zinc ion in the active site of these enzymes. acs.org The selectivity of these inhibitors for different HDAC isoforms can be tuned by modifying the substituents on the hydrazide scaffold. For example, the length of an alkyl chain attached to the hydrazide can influence selectivity between different HDAC isoforms. acs.org

In the context of this compound, the tolyl group could play a role in directing the molecule to specific binding pockets, potentially contributing to target selectivity. The methyl group on the phenyl ring could influence hydrophobic interactions within a binding site, a common strategy for enhancing affinity and selectivity. rsc.org

Table 1: Examples of Target Engagement by Hydrazide Derivatives

| Compound Class | Target Enzyme | Observed Effect |

| Alkylated Hydrazides | Histone Deacetylase (HDAC) | Isoform-selective inhibition acs.orgresearchgate.net |

| Sulfonyl Hydrazide Derivatives | Jun-Kinase (JNK) | Inhibition of JNK pathway google.com |

| Hydrazone Derivatives | Microtubule Affinity Regulating Kinase 4 (MARK4) | Inhibition of kinase activity rsc.org |

Modulation of Key Enzymes or Signaling Pathways

Hydrazide and hydrazone derivatives have been shown to modulate a wide array of enzymes and signaling pathways, highlighting their potential as therapeutic agents for various diseases. tpcj.orgbohrium.com

One of the most studied areas is their role as enzyme inhibitors. google.com For instance, various hydrazone derivatives have been reported to inhibit enzymes like monoamine oxidases (MAOs), which are targets for antidepressant drugs, and cholinesterases, which are relevant in the context of Alzheimer's disease. nih.govacs.org

Furthermore, these compounds can influence signaling pathways involved in cell proliferation, apoptosis (programmed cell death), and inflammation. mdpi.com Some quinoline-hydrazone derivatives have been found to induce apoptosis in cancer cells and arrest the cell cycle at the G2/M phase. nih.gov The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway. mdpi.com

Given the structural similarities, it is plausible that this compound could exhibit similar activities. The presence of the phenylacetohydrazide core suggests potential interactions with enzymes that recognize this scaffold. The 3-methylphenyl group could further modulate this activity by influencing the electronic and steric properties of the molecule, potentially leading to specific interactions within the binding site of a target enzyme or protein.

Table 2: Modulation of Cellular Pathways by Hydrazide/Hydrazone Derivatives

| Compound Type | Cellular Pathway/Enzyme | Biological Outcome |

| Quinoline-hydrazone | PI3K/Akt/mTOR | Induction of apoptosis, cell cycle arrest nih.govmdpi.com |

| Coumarin-hydrazone | Apoptosis pathways | Cytotoxic and pro-apoptotic activity mdpi.com |

| Dantrolene-like hydrazones | Monoamine Oxidases (MAOs) | Enzyme inhibition nih.gov |

Future Research Directions and Advanced Methodologies

Exploration of Asymmetric Synthesis and Chiral Induction for Enantiopure Compounds

Many bioactive molecules exist as enantiomers, where one form is therapeutically active and the other may be inactive or even cause adverse effects. Therefore, the development of methods for the asymmetric synthesis of chiral compounds is crucial. For hydrazide-containing molecules like 2-(3-methylphenyl)acetohydrazide, which may possess chirality depending on their substitution patterns, the exploration of enantioselective synthesis is a key area for future research.

Recent advancements have demonstrated the successful asymmetric synthesis of various hydrazide derivatives. For instance, researchers have developed catalytic, enantioconvergent, and diastereoselective methods for producing atropisomeric hydrazides from readily available starting materials. rsc.org Another approach involves the organocatalytic asymmetric electrophilic amination of allylic boronates with azodicarboxylates to yield chiral allylic hydrazides with excellent enantioselectivity. thieme-connect.comthieme-connect.com These methods, along with one-pot sequential catalysis protocols, provide a strong foundation for developing strategies to synthesize enantiopure versions of this compound and its analogues. nih.gov The strategic functionalization of related structures, such as o-phenylenes, has also been shown to induce chirality, a concept that could be explored to control the stereochemistry of new derivatives. nih.gov

Future work in this area could focus on:

Developing novel chiral catalysts specifically tailored for the asymmetric synthesis of this compound derivatives.

Investigating the influence of the 3-methylphenyl group on chiral induction and the stereochemical outcome of reactions.

Exploring enzymatic resolutions and other biocatalytic methods as greener alternatives for obtaining enantiomerically pure compounds.

Advanced Spectroscopic Techniques for Dynamic Structural Studies

A thorough understanding of the three-dimensional structure and conformational dynamics of a molecule is paramount for rational drug design. Advanced spectroscopic techniques are indispensable tools for these investigations. horiba.comresearchgate.net For this compound and its potential analogues, a combination of spectroscopic methods can provide detailed structural insights.

Key Spectroscopic Techniques and Their Applications:

| Technique | Application in Studying this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidating the complete chemical structure, including the connectivity of atoms and the stereochemistry. spectroscopyonline.comnih.gov Advanced NMR methods can also be used to study dynamic processes like conformational changes and intermolecular interactions. researchgate.netresearchgate.net |

| X-ray Crystallography | Providing a definitive three-dimensional structure of the molecule in its solid state, revealing precise bond lengths, bond angles, and crystal packing interactions. |

| Mass Spectrometry (MS) | Determining the exact molecular weight and elemental composition of the compound and its fragments, which is crucial for confirming its identity and purity. americanpharmaceuticalreview.comdrugtargetreview.com Hyphenated techniques like LC-MS are vital in drug discovery for characterization and profiling. drugtargetreview.com |

| Infrared (IR) and Raman Spectroscopy | Identifying functional groups present in the molecule, such as the carbonyl and N-H groups of the hydrazide moiety, and providing information about hydrogen bonding. horiba.comnih.govmdpi.com |

| Circular Dichroism (CD) Spectroscopy | For chiral derivatives, CD spectroscopy can be used to determine the absolute configuration and study conformational changes in solution. nih.gov |

Recent studies on hydrazone derivatives have utilized a combination of these techniques to fully characterize the synthesized compounds. nih.govmdpi.comresearchgate.net Dynamic structural studies, for example using temperature-dependent NMR or monitoring changes upon ligand binding, can reveal how the molecule adapts its conformation to interact with biological targets. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. mednexus.orgnih.gov These computational tools can be powerfully applied to the study of this compound and its analogues.

By leveraging large datasets of chemical structures and their biological activities, ML models can be trained to predict the potential therapeutic effects and off-target activities of novel compounds. nih.govresearchgate.net For instance, quantitative structure-activity relationship (QSAR) models can be developed to identify the key molecular features of this compound derivatives that are responsible for a specific biological activity. nih.gov

Applications of AI and ML in the context of this compound:

Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify novel analogues of this compound with predicted high affinity and selectivity for a specific biological target. nih.gov

De Novo Design: Generative models, such as recurrent neural networks (RNNs), can design entirely new molecules with desired properties, potentially leading to the discovery of novel and potent hydrazide-based drugs. mdpi.com

ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov

Target Identification: AI can analyze complex biological data to identify potential protein targets for this compound and its derivatives. mdpi.com

The successful application of ML has been demonstrated in predicting the antituberculosis activity of isonicotinic acid hydrazide derivatives, showcasing the potential of these methods for hydrazide-containing compounds. nih.govresearchgate.net

Multi-Targeted Ligand Design and Polypharmacology Approaches